![molecular formula C19H22N4O4S B2714999 3-((4-acetylpiperazin-1-yl)sulfonyl)-N-(6-methylpyridin-2-yl)benzamide CAS No. 941501-74-2](/img/structure/B2714999.png)
3-((4-acetylpiperazin-1-yl)sulfonyl)-N-(6-methylpyridin-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-acetylpiperazin-1-yl)sulfonyl)-N-(6-methylpyridin-2-yl)benzamide is a chemical compound that has been studied for its potential use in scientific research. This compound has been synthesized using various methods and has been found to have a mechanism of action that may be useful in understanding various biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Cytotoxic Activities
Research on benzhydrylpiperazine derivatives, including compounds with sulfonyl and benzamide groups similar to 3-((4-acetylpiperazin-1-yl)sulfonyl)-N-(6-methylpyridin-2-yl)benzamide, has shown promising cytotoxic activities against cancer cell lines. For instance, a study found that benzamide derivatives displayed high cytotoxic activity, indicating their potential use in cancer therapy (Gurdal et al., 2013).
Cardiac Electrophysiological Activity
Compounds with structural similarities to 3-((4-acetylpiperazin-1-yl)sulfonyl)-N-(6-methylpyridin-2-yl)benzamide have been evaluated for their cardiac electrophysiological activity. A study highlighted the potential of N-substituted imidazolylbenzamides and benzene-sulfonamides as selective class III agents, demonstrating their effectiveness in in vitro assays and suggesting their utility in treating arrhythmias (Morgan et al., 1990).
Complexation with Metal Ions
Sulfonylated compounds, including those related to 3-((4-acetylpiperazin-1-yl)sulfonyl)-N-(6-methylpyridin-2-yl)benzamide, have been studied for their ability to form complexes with metal ions. A study on the complexation of tosylated 4-aminopyridine with Ni(II) and Fe(II) ions suggested potential applications in enhancing the biological and catalytic potential of such ligands in pharmaceutical and chemical industries (Orie et al., 2021).
Antimicrobial and Antifungal Activities
The synthesis of new pyridine derivatives, including those with sulfonyl and benzamide functionalities, has been linked to antimicrobial and antifungal activities. These compounds have been structurally characterized and screened for their biological activities, providing insights into their potential therapeutic applications (Patel & Agravat, 2007).
Anti-inflammatory and Analgesic Activity
Amidine and hydrazone derivatives of compounds with sulfonyl and benzamide groups have shown promising anti-inflammatory and analgesic activities. This indicates the potential of these compounds in developing new therapeutic agents for treating inflammation and pain (Sondhi et al., 2006).
Wirkmechanismus
Target of Action
The primary target of 3-((4-acetylpiperazin-1-yl)sulfonyl)-N-(6-methylpyridin-2-yl)benzamide is Lysine specific demethylase 1 (LSD1). LSD1 plays a pivotal role in regulating lysine methylation .
Mode of Action
3-((4-acetylpiperazin-1-yl)sulfonyl)-N-(6-methylpyridin-2-yl)benzamide interacts with LSD1, inhibiting its activity. This inhibition can be achieved through RNAi or small molecule inhibitors .
Biochemical Pathways
The inhibition of LSD1 by 3-((4-acetylpiperazin-1-yl)sulfonyl)-N-(6-methylpyridin-2-yl)benzamide affects the lysine methylation pathway. This can lead to changes in gene expression and cellular function .
Result of Action
The inhibition of LSD1 by 3-((4-acetylpiperazin-1-yl)sulfonyl)-N-(6-methylpyridin-2-yl)benzamide can lead to the inhibition of cancer proliferation and migration .
Eigenschaften
IUPAC Name |
3-(4-acetylpiperazin-1-yl)sulfonyl-N-(6-methylpyridin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S/c1-14-5-3-8-18(20-14)21-19(25)16-6-4-7-17(13-16)28(26,27)23-11-9-22(10-12-23)15(2)24/h3-8,13H,9-12H2,1-2H3,(H,20,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRAJGKYNLHJRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCN(CC3)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-acetylpiperazin-1-yl)sulfonyl)-N-(6-methylpyridin-2-yl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.